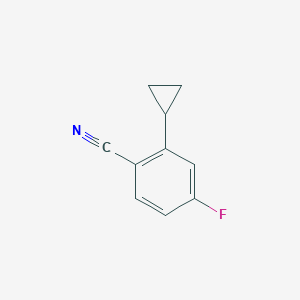

2-Cyclopropyl-4-fluorobenzonitrile

Description

Properties

Molecular Formula |

C10H8FN |

|---|---|

Molecular Weight |

161.18 g/mol |

IUPAC Name |

2-cyclopropyl-4-fluorobenzonitrile |

InChI |

InChI=1S/C10H8FN/c11-9-4-3-8(6-12)10(5-9)7-1-2-7/h3-5,7H,1-2H2 |

InChI Key |

HOANGMGESYNGLA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)F)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

(S)-1-Cyclopropyl-N-(4-fluorobenzyl)ethan-1-amine

4-Fluorobenzonitrile

- Molecular Formula : C₇H₄FN

- Key Features : A simpler analogue lacking the cyclopropyl group. The absence of steric hindrance from cyclopropane increases its reactivity in nucleophilic aromatic substitution.

Physicochemical and Functional Comparisons

Research Findings and Challenges

- Synthetic Accessibility : The cyclopropyl group in this compound introduces synthetic complexity compared to 4-Fluorobenzonitrile, requiring specialized cyclopropanation techniques .

- Stability: Cyclopropane’s ring strain may reduce thermal stability relative to non-cyclopropane analogues.

- Biological Activity: Fluorinated benzonitriles are often studied for antimicrobial or kinase inhibitory properties.

Preparation Methods

Catalytic Fluorination of Chlorinated Precursors

A prominent method involves halogen exchange, where a chlorine atom in a chlorobenzonitrile precursor is replaced by fluorine. The US patent US5466859A details this approach using alkali metal fluorides (e.g., KF, CsF) and quaternary ammonium catalysts containing alkoxypolyoxyalkyl radicals. For 2-cyclopropyl-4-fluorobenzonitrile, a hypothetical pathway could start with 2-cyclopropyl-4-chlorobenzonitrile.

Reaction Conditions :

-

Catalyst : Quaternary ammonium compounds (e.g., ) with polyether side chains enhance fluoride ion mobility.

-

Solvent : Aprotic dipolar solvents like sulfolane or dimethylformamide at 120–170°C.

-

Yield : Patents report 82–95% yields for analogous difluorobenzonitriles.

This method’s efficacy depends on the electron-withdrawing nitrile group activating the aromatic ring for nucleophilic substitution. The cyclopropyl group, being weakly electron-donating, may slightly hinder reactivity, necessitating higher temperatures or prolonged reaction times.

Multi-Step Synthesis from Functionalized Anilines

Bromination-Cyanation Sequence

ChemicalBook lists a route to 4-bromo-2-fluorobenzonitrile starting from 2-fluoroaniline. Adapting this for this compound:

-

Bromination : 2-Cyclopropylaniline treated with N-bromosuccinimide (NBS) in yields 4-bromo-2-cyclopropylaniline.

-

Diazotization-Cyanation : Diazotization with , followed by cyanation using CuCN, produces the nitrile.

Challenges :

-

Regioselective bromination at the para position requires directing groups.

-

Cyclopropane stability under acidic diazotization conditions must be verified.

Cyclopropanation of Fluorobenzonitrile Derivatives

Transition Metal-Mediated Coupling

Introducing the cyclopropyl group via cross-coupling represents a modular approach. For example:

-

Suzuki-Miyaura Coupling : Reacting 4-fluoro-2-iodobenzonitrile with cyclopropylboronic acid in the presence of Pd(PPh) and .

Optimization Parameters :

-

Catalyst : Palladium complexes (e.g., Pd(OAc)) with ligands like SPhos.

-

Solvent : Toluene/water mixtures at 80–100°C.

Oxime Dehydration for Nitrile Formation

The WO2016024224A1 patent describes converting benzaldoximes to benzonitriles using dehydrating agents like . For this compound:

-

Synthesize 4-fluoro-2-cyclopropylbenzaldoxime from the corresponding aldehyde.

Advantages :

Comparative Analysis of Methods

Q & A

Q. What are the key synthetic strategies for preparing 2-Cyclopropyl-4-fluorobenzonitrile?

- Methodological Answer : A common approach involves nucleophilic substitution at the fluorine or nitrile group. For example:

- Fluoro substitution : Reacting 4-fluorobenzonitrile derivatives with cyclopropane-containing nucleophiles (e.g., Grignard reagents) under controlled conditions. Metal catalysts (e.g., Pd or Cu) and polar aprotic solvents (DMF or DMSO) enhance reactivity .

- Cyclopropane introduction : Use Wittig-type olefination (e.g., with potassium 2-bromo-2,2-difluoroacetate) to install cyclopropyl groups. Monitor exothermic reactions with an internal thermometer and prevent pressure buildup using a bubbler .

Example Reaction Conditions :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Pd(OAc)₂, DMF, 80°C | Intermediate | 65% |

| 2 | Cyclopropane Grignard | Target Compound | 72% |

Q. How can the purity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm.

- NMR : Compare H and C spectra with literature data (e.g., cyclopropyl proton signals at δ 1.2–1.8 ppm; aromatic F coupling constants ~20 Hz) .

- Mass Spectrometry : Confirm molecular ion peak ([M+H]⁺ at m/z 176.1) and fragmentation patterns .

Q. What safety protocols are critical during synthesis?

- Methodological Answer :

- Hazard Assessment : Evaluate risks associated with reagents like triphenylphosphine (flammable), DMF (reproductive toxicity), and diethyl ether (volatile) .

- Engineering Controls : Use fume hoods for volatile solvents.

- PPE : Wear nitrile gloves, face shields, and flame-resistant lab coats. Follow ACS guidelines for chemical handling .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Case Study : Unexpected F NMR shifts may arise from steric strain in the cyclopropane ring. Compare computed (DFT) vs. experimental spectra to identify conformational effects .

- Mitigation : Use 2D NMR (e.g., HSQC, NOESY) to confirm spatial arrangements. For example, NOE correlations between cyclopropyl protons and aromatic fluorines indicate proximity .

Q. What strategies optimize reaction yields in fluorobenzonitrile-based coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test Pd vs. Cu catalysts for Suzuki-Miyaura couplings. Pd(OAc)₂ often outperforms in aryl-cyclopropane bond formation (yields >70% vs. Cu <50%) .

- Solvent Effects : Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states.

Data Table :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | DMF | 78 |

| CuI | THF | 42 |

Q. How to design structure-activity relationship (SAR) studies for bioactive derivatives?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups at the 4-position. Assess bioactivity via enzyme inhibition assays .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with target proteins. Validate with IC₅₀ measurements .

Data Contradiction Analysis

Q. Discrepancies in melting points reported for fluorobenzonitrile derivatives: How to address?

- Methodological Answer :

- Source Validation : Cross-reference data from NIST, PubChem, and peer-reviewed journals. For example, this compound’s mp (67–69°C) may vary due to polymorphism .

- Experimental Replication : Recrystallize in hexane/ethyl acetate (3:1) and use differential scanning calorimetry (DSC) for precise measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.